5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one
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Overview
Description
5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one is a heterocyclic compound with the molecular formula C8H13NO It is a derivative of azepinone, characterized by a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-cyclohexenone with ammonia or primary amines under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-2H-azepin-2-one: A similar compound with a slightly different structure, lacking the dimethyl groups.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one is unique due to the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its applications and effectiveness compared to similar compounds.
Properties
CAS No. |
204118-39-8 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-azepin-7-one |
InChI |
InChI=1S/C8H13NO/c1-8(2)4-3-7(10)9-6-5-8/h3-4H,5-6H2,1-2H3,(H,9,10) |
InChI Key |
JGMXWJQTRZECOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC(=O)C=C1)C |
Origin of Product |
United States |
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